1-Benzylazetidin-3-ol
Overview
Description
1-Benzylazetidin-3-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Industrial Applications
1-Benzylazetidin-3-ol is utilized as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. An optimized process for its synthesis from commercially available benzylamine has been developed, enhancing the economical production of both this compound and azetidin-3-ol hydrochloride (Reddy et al., 2011).
Pharmaceutical Research
This compound derivatives have been explored as human chymase inhibitors. The synthesis and pharmacological evaluation of these derivatives have led to compounds with significant inhibition of human chymase, an enzyme implicated in various physiological processes (Aoyama et al., 2001).
Chemical Process Improvement
The preparation of 1-Benzhydrylazetidin-3-ol, a closely related compound to this compound, has been improved to minimize impurities. This process is significant for the pharmaceutical industry due to its high yield and purity, highlighting the industrial relevance of such compounds (Reddy et al., 2010).
Mechanistic Studies
Research on the reaction mechanisms involving this compound has provided insights into different chemical processes. For instance, the reaction of its derivatives with sodium cyanide versus sodium chloride under specific conditions has been studied to understand divergent chemical pathways (Gilligan & Krenitsky, 1994).
Polymerization Research
This compound has been investigated in the context of polymerization. Studies on the ring-opening polymerization of this compound, both in bulk and in solution, have contributed to the understanding of polymer chemistry and its potential applications (Hashimoto & Yamashita, 1986).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXQHYFVXZZGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396623 | |
Record name | 1-benzylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54881-13-9 | |
Record name | N-Benzyl-3-hydroxyazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54881-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azetidinol, 1-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzylazetidin-3-ol in pharmaceutical chemistry?
A: this compound is a crucial intermediate in the production of azetidin-3-ol hydrochloride, a valuable building block in various pharmaceutical compounds []. The optimized process described in the research utilizes readily available and cost-effective starting materials, making it highly relevant for industrial-scale synthesis [].
Q2: What are the advantages of the optimized synthesis process for this compound highlighted in the research?
A2: The research outlines a significantly improved synthesis process for this compound. This process boasts several advantages, including:
- Cost-effectiveness: It utilizes benzylamine, a readily available and inexpensive starting material [].
- Reduced Impurity: The optimized process significantly diminishes the formation of di(3-chloro-2-hydroxypropyl) benzylamine, a common byproduct, resulting in higher product purity [].
- Scalability: The robustness and efficiency of the optimized process make it suitable for large-scale production of both this compound and azetidin-3-ol hydrochloride [].
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